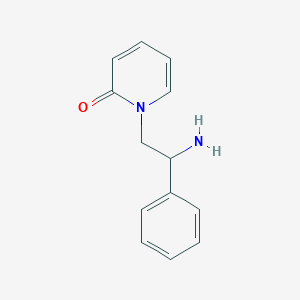
1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one is an organic compound that features a unique structure combining an amino group, a phenylethyl group, and a dihydropyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one typically involves the reaction of 2-phenylethylamine with a suitable dihydropyridinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce more saturated compounds .
Applications De Recherche Scientifique
1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the phenylethyl group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and receptors, thereby modulating biological pathways .
Comparaison Avec Des Composés Similaires
- 1-(2-Hydroxy-2-phenylethyl)-1,2-dihydropyridin-2-one
- 1-(2-Aminopropyl)-1,2-dihydropyridin-2-one
- 1-(3-Amino-2-hydroxypropyl)-1,2-dihydropyridin-2-one
Uniqueness: 1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1-(2-amino-2-phenylethyl)pyridin-2-one |
InChI |
InChI=1S/C13H14N2O/c14-12(11-6-2-1-3-7-11)10-15-9-5-4-8-13(15)16/h1-9,12H,10,14H2 |
Clé InChI |
XFEGNZMHRVQREQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CN2C=CC=CC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B13242469.png)
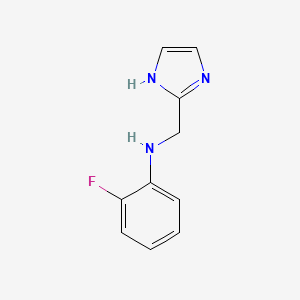
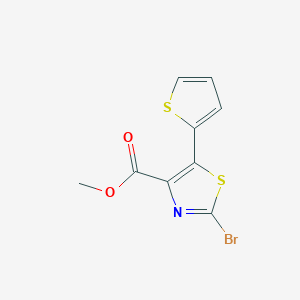
![6-(3-Fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13242488.png)
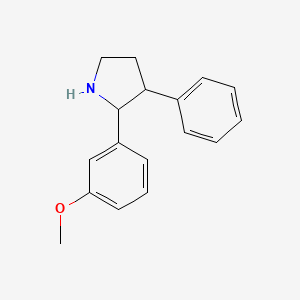
![4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol](/img/structure/B13242494.png)
![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine](/img/structure/B13242500.png)
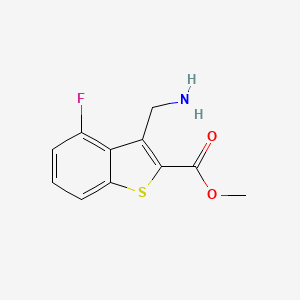
![2-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B13242506.png)




